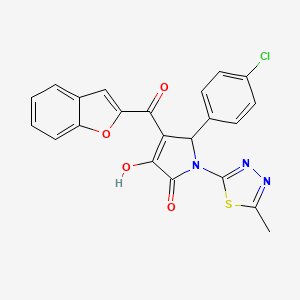![molecular formula C21H23ClN2OS B12141809 N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline](/img/structure/B12141809.png)
N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and an ethoxyaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with tert-butylamine to form an intermediate Schiff base. This intermediate is then reacted with 2-aminothiazole under acidic conditions to form the thiazole ring. Finally, the ethoxyaniline group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring and the ethoxyaniline moiety provides distinct chemical and biological properties that differentiate it from similar compounds .
特性
分子式 |
C21H23ClN2OS |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
3-tert-butyl-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H23ClN2OS/c1-5-25-18-12-10-17(11-13-18)23-20-24(21(2,3)4)19(14-26-20)15-6-8-16(22)9-7-15/h6-14H,5H2,1-4H3 |
InChIキー |
OMYZEVXTUCZAKX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one](/img/structure/B12141726.png)
![(4E)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12141734.png)
![9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141749.png)
![3-[(3-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12141753.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12141754.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141764.png)
![1-[2-(Diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrol in-2-one](/img/structure/B12141766.png)

![4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12141771.png)
![(2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12141777.png)
}-N-(4-chloro-2-met hoxy-5-methylphenyl)acetamide](/img/structure/B12141793.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12141801.png)
![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12141814.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12141820.png)
